molecular formula C13H10F3N3O2 B2850663 N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1396857-71-8

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2850663
CAS No.: 1396857-71-8
M. Wt: 297.237
InChI Key: JYEBMIXAWFMXSG-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxypyrimidine moiety and a trifluoromethyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of 2-methoxypyrimidine-5-amine: This intermediate can be synthesized by reacting 2-chloropyrimidine with methanol in the presence of a base such as sodium methoxide.

    Coupling Reaction: The 2-methoxypyrimidine-5-amine is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzenamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine moiety may facilitate binding to nucleic acid bases, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxypyrimidin-5-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(2-methoxypyrimidin-5-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s potential as a pharmacological agent and its suitability for various scientific applications.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-12-17-6-8(7-18-12)19-11(20)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEBMIXAWFMXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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